1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(3,5-difluoro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXWOHYRUCULSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569134 | |

| Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133186-55-7 | |

| Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133186-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

Abstract

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is a pivotal chemical intermediate, recognized for its role in the synthesis of various high-value compounds in the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a hydroxyl group flanked by two fluorine atoms, imparts specific electronic and steric properties that are leveraged in drug design and materials science. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule. We will explore two primary, industrially relevant strategies: the direct acylation of a protected phenol derivative via the Friedel-Crafts reaction and the intramolecular rearrangement of a phenolic ester through the Fries rearrangement. Each pathway is analyzed from a mechanistic standpoint, with detailed, step-by-step protocols provided. The discussion emphasizes the causality behind experimental choices, offering field-proven insights into reaction optimization, regioselectivity, and overall efficiency. This document is intended for researchers, chemists, and process development professionals seeking a robust and technically grounded understanding of the synthesis of this important fluorinated ketone.

Introduction: Significance and Properties

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, with the chemical formula C₈H₆F₂O₂[1], is a substituted acetophenone. The presence of fluorine atoms ortho to the hydroxyl group significantly influences the molecule's acidity, lipophilicity, and metabolic stability. These properties make it an attractive building block for creating more complex molecules with tailored biological activities.

The core challenge in its synthesis lies in achieving the correct regiochemistry of the acetyl group on the electron-rich, yet sterically hindered, difluorophenol ring system. The methodologies discussed herein represent the most logical and validated approaches to overcoming this challenge.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to the major synthetic strategies detailed in this guide. The key challenge is the formation of the carbon-carbon bond between the aromatic ring and the acetyl group.

This analysis identifies two main precursors: a protected 2,6-difluorophenol for an intermolecular reaction (Route A) and 2,6-difluorophenyl acetate for an intramolecular rearrangement (Route B).

Synthetic Pathway A: Friedel-Crafts Acylation of a Protected Phenol

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones.[2][3] However, the free hydroxyl group in 2,6-difluorophenol is highly activating but also problematic, as it can coordinate with the Lewis acid catalyst, deactivating it and leading to side reactions. Therefore, a protection strategy is essential. Methylation to form 2,6-difluoroanisole is a common and effective choice. The synthesis proceeds in three key stages: protection, acylation, and deprotection.

Rationale and Mechanistic Insights

-

Step 1: Protection (O-Methylation): The hydroxyl group is converted to a methoxy group. The methoxy group is still an ortho, para-director but is less prone to complexation with the Lewis acid catalyst.

-

Step 2: Friedel-Crafts Acylation: This is an electrophilic aromatic substitution. The Lewis acid (AlCl₃) coordinates with acetyl chloride to generate a highly electrophilic acylium ion (CH₃CO⁺).[4][5] The electron-donating methoxy group directs the incoming electrophile to the para position, which is sterically more accessible than the ortho positions already occupied by fluorine atoms. The fluorine atoms are deactivating but are also ortho, para-directors; their influence is overcome by the strongly activating methoxy group.

-

Step 3: Deprotection (O-Demethylation): The final step involves the cleavage of the methyl ether to reveal the target hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, forming a complex with the ether oxygen, which is then cleaved upon aqueous work-up.[6][7] Other reagents like aluminum chloride with a thiol can also be employed.[8]

Experimental Protocol

Step 1: Synthesis of 2,6-Difluoroanisole

-

To a stirred solution of 2,6-difluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (DMS, 1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After cooling, filter off the solid K₂CO₃ and wash with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with 1M NaOH solution, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 2,6-difluoroanisole.

Step 2: Synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone

-

In a flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 15 minutes.

-

Add a solution of 2,6-difluoroanisole (1.0 eq) in dry DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC/GC-MS).

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

-

Dissolve 1-(3,5-difluoro-4-methoxyphenyl)ethanone (1.0 eq) in dry DCM under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of boron tribromide (BBr₃, 1.5 eq) in DCM dropwise.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-5 hours.

-

Cool the reaction back to 0 °C and quench by the slow addition of water, followed by methanol.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization.

Synthetic Pathway B: Fries Rearrangement

The Fries rearrangement is an elegant alternative that converts a phenolic ester directly into a hydroxyaryl ketone.[9][10] This intramolecular reaction is catalyzed by a Lewis acid and avoids the need for a separate protection/deprotection sequence for the hydroxyl group. The regioselectivity between the ortho and para products can often be controlled by the reaction conditions.[11]

Rationale and Mechanistic Insights

-

Step 1: Esterification: 2,6-difluorophenol is first converted to its corresponding acetate ester. This is a standard procedure, often using acetic anhydride with a base catalyst like pyridine.

-

Step 2: Fries Rearrangement: The key step involves treating 2,6-difluorophenyl acetate with a Lewis acid, typically AlCl₃. The reaction proceeds via the formation of an acylium ion, which then re-attacks the aromatic ring in an electrophilic aromatic substitution.[12] The regiochemical outcome is highly dependent on reaction conditions.

-

Low Temperatures (e.g., < 60°C): Favour the formation of the para-isomer. This is the kinetically controlled product.[11]

-

High Temperatures (e.g., > 160°C): Favour the formation of the ortho-isomer. This is the thermodynamically controlled product, stabilized by chelation between the hydroxyl group and the ketone with the aluminum catalyst.[11] For the synthesis of 1-(3,5-difluoro-4-hydroxyphenyl)ethanone, low-temperature conditions are required to maximize the yield of the desired para-product.

-

Experimental Protocol

Step 1: Synthesis of 2,6-Difluorophenyl Acetate

-

Combine 2,6-difluorophenol (1.0 eq) and acetic anhydride (1.5 eq) in a flask.

-

Add a catalytic amount of pyridine (or a few drops of concentrated H₂SO₄).

-

Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.

-

Pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum to obtain the acetate ester.

Step 2: Fries Rearrangement to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

-

To a stirred suspension of anhydrous AlCl₃ (2.5 eq) in a suitable solvent (e.g., nitromethane or nitrobenzene) at 0-5 °C, add 2,6-difluorophenyl acetate (1.0 eq) dropwise.[13] A solvent-free approach, heating a mixture of the ester and AlCl₃, is also possible but requires careful temperature control.

-

Maintain the reaction at a low temperature (e.g., 25 °C) to favor para-acylation. Stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.

-

Extract the product into ethyl acetate or diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the pure para-isomer.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Friedel-Crafts Acylation | Pathway B: Fries Rearrangement |

| Number of Steps | 3 (Protection, Acylation, Deprotection) | 2 (Esterification, Rearrangement) |

| Overall Yield | Generally moderate to good, dependent on efficiency of each step. | Can be variable; highly dependent on regioselectivity control. |

| Key Challenge | Handling of hazardous demethylation agents (e.g., BBr₃). | Achieving high para-selectivity; separation of ortho/para isomers. |

| Reagents | Requires stoichiometric Lewis acids and potentially harsh deprotection reagents. | Requires stoichiometric Lewis acids. |

| Scalability | Generally scalable, with established industrial precedent for each step. | Can be challenging to scale due to temperature control for selectivity. |

| Atom Economy | Lower due to the use of protecting groups. | Higher, as it is an intramolecular rearrangement. |

Conclusion

Both the Friedel-Crafts acylation of protected 2,6-difluoroanisole and the Fries rearrangement of 2,6-difluorophenyl acetate represent viable and effective strategies for the synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone.

-

Pathway A (Friedel-Crafts) is a robust, albeit longer, route that offers predictable regioselectivity, making it highly reliable. The primary considerations are the additional steps for protection and deprotection and the handling of the associated reagents.

-

Pathway B (Fries Rearrangement) is a more elegant and atom-economical approach. Its success hinges critically on the precise control of reaction conditions, particularly temperature, to maximize the yield of the desired para-isomer and minimize the formation of the ortho byproduct.

The choice between these pathways will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, available equipment, cost of reagents, and desired purity of the final product. For large-scale production where process control is paramount, the more predictable Friedel-Crafts route may be preferred. For laboratory-scale synthesis where elegance and atom economy are valued, the Fries rearrangement presents a compelling alternative.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,6-Difluorotoluene.

- Google Patents. (1992). US5091580A - Process for the preparation of 2,6-difluoroaniline.

- Google Patents. (1992). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

- Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline.

- Kanto Denka Kogyo Co., Ltd. (1995). A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines.

- Ma, L., et al. (2011). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. National Institutes of Health.

- Sigma-Aldrich. (n.d.). Fries Rearrangement.

- Wikipedia. (n.d.). Fries rearrangement.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Fries Rearrangement.

- Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575.

- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.

- PubChem. (n.d.). 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone.

- Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube.

- Saha, P., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.

- Kokubo, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.

- Bon, G., et al. (2008). Et3N-induced demethylation-annulation of 3-alkynyl-4-methoxy-2-pyridones and structurally related compounds in the synthesis of furan-fused heterocycles. PubMed.

- Google Patents. (2013). EP2477984B1 - A method for the n-demethylation of n-methyl heterocycles.

- Chavakula, R., et al. (2019). A green process for demethylation reaction in synthesis of raloxifene hydrochloride. Zenodo.

Sources

- 1. 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone | C8H6F2O2 | CID 15151338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]

- 6. Et3N-induced demethylation-annulation of 3-alkynyl-4-methoxy-2-pyridones and structurally related compounds in the synthesis of furan-fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2477984B1 - A method for the n-demethylation of n-methyl heterocycles - Google Patents [patents.google.com]

- 8. zenodo.org [zenodo.org]

- 9. Fries Rearrangement [sigmaaldrich.com]

- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 11. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 12. Fries Rearrangement [organic-chemistry.org]

- 13. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

Introduction: Situating a Difluorinated Phenolic Ketone in Modern Drug Discovery

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is an aromatic ketone featuring a phenolic hydroxyl group flanked by two fluorine atoms. This specific substitution pattern is of significant interest in medicinal chemistry. The strategic placement of fluorine atoms can profoundly alter a molecule's physicochemical properties, such as acidity (pKa) and lipophilicity (LogP), which in turn modulate its pharmacokinetic and pharmacodynamic profile. Understanding these core properties is not merely an academic exercise; it is a foundational requirement for rational drug design, enabling scientists to predict a molecule's behavior in biological systems, from membrane permeability to target binding affinity.

This guide provides a comprehensive overview of the key physicochemical properties of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. As experimental data for this specific compound is not extensively published, this document emphasizes both computationally predicted values and the established experimental protocols required for their empirical determination. This approach provides researchers with a robust framework for characterizing this and similar molecules in a drug discovery and development context.

Core Physicochemical Characteristics

A molecule's identity and biological activity are governed by its structural and chemical properties. For 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, the interplay between the hydroxyl, ketone, and difluoro-aromatic moieties dictates its behavior. The data presented below are derived from computational predictions, offering a valuable baseline for experimental work.[1]

| Property | Predicted Value / Information | Significance in Drug Development |

| Molecular Formula | C₈H₆F₂O₂ | Defines the elemental composition and exact mass.[1] |

| Molecular Weight | 172.13 g/mol | Influences diffusion rates and membrane transport; typically below 500 Da for oral drugs. |

| CAS Number | Not assigned | Identified by PubChem CID: 15151338.[1] |

| XLogP3-AA (LogP) | 1.8 | A measure of lipophilicity, critical for predicting absorption and distribution. |

| Hydrogen Bond Donors | 1 (from -OH group) | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 3 (from C=O and -OH oxygens, 2x F) | Affects solubility in aqueous media and receptor binding. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicts cell permeability; values < 140 Ų are associated with good oral bioavailability. |

| pKa (Predicted) | ~7.0 - 8.0 | The acidity of the phenolic proton, which determines the ionization state at physiological pH (7.4) and impacts solubility and receptor interaction. |

Note: Predicted values are sourced from PubChem (CID 15151338) and should be confirmed experimentally.

Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive characterization of a novel compound. The following workflow outlines the logical progression from basic identification to detailed property analysis.

Caption: Workflow for the physicochemical profiling of a new chemical entity.

In-Depth Analysis of Key Properties

Acidity (pKa)

The pKa of the phenolic hydroxyl group is a critical parameter. It dictates the extent of ionization at a given pH, which directly influences aqueous solubility, membrane permeability, and the ability to interact with biological targets.

-

Expert Insight: The two electron-withdrawing fluorine atoms ortho to the hydroxyl group are expected to significantly increase its acidity (i.e., lower its pKa) compared to the unsubstituted 4-hydroxyacetophenone (pKa ~7.8-8.0). This is due to the inductive effect of fluorine, which stabilizes the resulting phenoxide anion. The pKa value will determine if the compound is predominantly in its neutral or ionized form at physiological pH 7.4.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

-

Expert Insight: While fluorine is highly electronegative, its effect on lipophilicity is complex. Replacing hydrogen with fluorine generally increases lipophilicity. The predicted LogP of 1.8 suggests moderate lipophilicity, often a desirable trait in drug candidates. It is crucial to consider the distribution coefficient (LogD), which accounts for the ionization state at a specific pH. For an acidic compound like this, LogD will be pH-dependent, decreasing as the pH rises above the pKa due to increased ionization and higher aqueous solubility.

Caption: Relationship between LogP, pKa, and the pH-dependent LogD.

Solubility

Aqueous solubility is fundamental for drug delivery and absorption. Poor solubility is a major hurdle in drug development.

-

Expert Insight: The presence of both a hydrogen bond donor (-OH) and acceptors (C=O, -OH, F) suggests some degree of aqueous solubility.[2] However, the aromatic ring contributes to hydrophobicity. Solubility will be lowest at low pH (when the molecule is fully protonated and neutral) and is expected to increase significantly at pH values above the pKa, as the formation of the highly polar phenoxide salt enhances interaction with water.

Spectroscopic and Analytical Profile (Expected)

For unambiguous identification and quality control, a full spectroscopic characterization is required. The following are the anticipated spectral features for 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone.

-

¹H NMR: The spectrum is expected to be simple. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet around δ 2.5 ppm. The two aromatic protons would appear as a doublet in the δ 7.5-8.0 ppm region, with coupling to the adjacent fluorine atoms (³JHF). The phenolic proton (-OH) would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

-

¹³C NMR: Approximately 6-7 distinct signals are expected. The carbonyl carbon (C=O) would be downfield (~195-200 ppm). The carbon attached to the hydroxyl group would be significantly downfield, and all aromatic carbons will show splitting due to C-F coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, appearing as a doublet due to coupling with the adjacent aromatic protons.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 172.04. A characteristic fragment would be the loss of the methyl group ([M-15]⁺ at m/z 157) or the acetyl group ([M-43]⁺ at m/z 129).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3300 cm⁻¹), the C=O stretch of the ketone (~1670 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹).

Field-Proven Experimental Protocols

The following protocols describe standard, validated methods for determining the core physicochemical properties discussed.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility.[3][4][5][6]

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4][6]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Protocol 2: Determination of pKa by Potentiometric Titration

This is a high-precision technique for measuring acid dissociation constants.[7][8][9][10]

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if sparingly soluble in water, and then dilute with water to a known concentration (e.g., 1 mM).[7][9] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[7]

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) using an auto-buret.

-

Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). This corresponds to the inflection point on the first derivative plot of the titration curve.

Protocol 3: Determination of LogP by RP-HPLC

This is a rapid and reliable indirect method for estimating LogP that requires minimal sample.[11][12][13][14]

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with well-established, literature-reported LogP values that span the expected range of the test compound.

-

Standard Analysis: Inject each standard and measure its retention time (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. A linear regression of this plot serves as the calibration curve.

-

Sample Analysis: Inject the test compound under the identical HPLC conditions and determine its log k'.

-

LogP Calculation: Interpolate the log k' of the test compound onto the calibration curve to determine its experimental LogP value.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

-

A. Al-Ghananeem, et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

- Avdeef, A., & Box, K. (2000). Determination of logP coefficients via a RP-HPLC column.

- Tam, K. Y. (2003). High throughput HPLC method for determining Log P values.

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Babic, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. TrAC Trends in Analytical Chemistry. [Link]

-

ECETOC. (2012). Measurement of Acidity (pKa). ECETOC Technical Report. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

S. G. Anand, et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

S. K. S. Kushwah, et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]

-

A. A. Siddiqui, et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

S. Babic, et al. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website. [Link]

-

Chemical-Suppliers.com. (n.d.). 1-(3-Fluoro-4-hydroxyphenyl)ethanone | CAS 403-14-5. Retrieved from Chemical-Suppliers.com. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). Retrieved from HMDB website. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. PubChem Compound Database. [Link]

-

Ma, Y.-F., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from NP-MRD. [Link]

-

Wiley. (n.d.). 1-(3,5-Dihydroxyphenyl)ethanone. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. PubChem Compound Database. [Link]

-

Solubility of Things. (n.d.). 4'-Hydroxyacetophenone. Retrieved from Solubility of Things website. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook. [Link]

-

Wiley. (n.d.). 1-(3,5-Dihydroxyphenyl)ethanone - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone. PubChem Compound Database. [Link]

-

FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503). Retrieved from FooDB website. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-(2,2-Difluoroethoxy)-4-methoxyphenyl)ethanone. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

-

Wiley. (n.d.). 1-(4-Chloro-3-hydroxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Hydroxy-3,5-diiodophenyl)ethanone. PubChem Compound Database. [Link]

Sources

- 1. 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone | C8H6F2O2 | CID 15151338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. enamine.net [enamine.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 14. encyclopedia.pub [encyclopedia.pub]

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone CAS number and identifiers

An In-depth Technical Guide to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone for Advanced Research

This guide provides an in-depth exploration of 1-(3,5-difluoro-4-hydroxyphenyl)ethanone, a key fluorinated building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer a holistic understanding of the compound's synthesis, characterization, and application, grounded in established scientific principles. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just steps to be followed, but systems to be understood.

Core Chemical Identity and Physicochemical Properties

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is a substituted acetophenone featuring a unique electronic profile conferred by its di-fluoro and hydroxyl substituents. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, making it a valuable synthon for introducing this specific motif into larger, more complex molecules.

The primary identifiers and properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 133186-55-7 | [1] |

| IUPAC Name | 1-(3,5-difluoro-4-hydroxyphenyl)ethanone | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Synonyms | 3',5'-Difluoro-4'-hydroxyacetophenone | [1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)F)O)F | [1] |

| InChIKey | QPXWOHYRUCULSO-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of substituted acetophenones is a cornerstone of organic chemistry. For 1-(3,5-difluoro-4-hydroxyphenyl)ethanone, a common and effective strategy is the Fries Rearrangement of a precursor ester, 2,6-difluorophenyl acetate. This intramolecular acylation is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Rationale Behind the Fries Rearrangement

The choice of the Fries rearrangement is strategic. Direct Friedel-Crafts acylation on 2,6-difluorophenol is often problematic due to the deactivating effect of the hydroxyl group and potential O-acylation. By first forming the acetate ester, we protect the hydroxyl group and set the stage for a regioselective intramolecular rearrangement. The Lewis acid coordinates to both the carbonyl oxygen of the ester and the phenolic oxygen, facilitating the formation of an acylium ion intermediate that then attacks the electron-rich aromatic ring, primarily at the para position.

Caption: Proposed workflow for the synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone.

Detailed Experimental Protocol: Synthesis

-

Esterification: In a round-bottom flask, dissolve 2,6-difluorophenol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluorophenyl acetate.

-

Fries Rearrangement: To a flame-dried flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 3.0 eq). Cool to 0 °C and add dry DCM. Slowly add a solution of 2,6-difluorophenyl acetate (1.0 eq) in DCM.

-

Causality: Using a stoichiometric excess of AlCl₃ is crucial as it complexes with both the starting material and the product, driving the reaction to completion.

-

-

Reaction Execution: After the addition, slowly warm the mixture to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the flask to 0 °C and very slowly quench the reaction by adding cold 2M hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the phenoxide.

-

Trustworthiness: This step is highly exothermic and must be performed with caution to control the release of heat and HCl gas.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure 1-(3,5-difluoro-4-hydroxyphenyl)ethanone as a crystalline solid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Caption: A comprehensive workflow for the analytical validation of the final product.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum should show three distinct signals: a singlet around 2.5 ppm corresponding to the three methyl protons (–COCH₃), a doublet or triplet pattern between 6.5-7.5 ppm for the two aromatic protons, and a broad singlet for the phenolic hydroxyl proton (–OH), whose chemical shift is concentration-dependent.

-

¹³C NMR: Key signals would include the carbonyl carbon (~195-205 ppm), the methyl carbon (~25-30 ppm), and four distinct aromatic carbon signals, with those directly bonded to fluorine exhibiting large C-F coupling constants.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation.[2] Expect a broad absorption band around 3100-3500 cm⁻¹ (O-H stretch), a strong, sharp peak around 1650-1680 cm⁻¹ (C=O stretch of the ketone), and strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches).

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 172.13 g/mol .

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Preparation of Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% formic acid. Filter and degas the solution.

-

Standard Preparation: Accurately weigh ~5 mg of the purified product and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

-

Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak. A pure sample should exhibit a single major peak with >98% area.

Applications in Research and Drug Development

The 3,5-difluoro-4-hydroxyphenyl motif is of significant interest in drug discovery. The fluorine atoms can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the adjacent phenol.

This compound serves as a crucial intermediate for synthesizing more complex molecules, including enzyme inhibitors and receptor modulators. For example, the related nitrocatechol structure, 1-(3,4-dihydroxy-5-nitrophenyl)ethanone, is a known inhibitor of catechol-O-methyltransferase (COMT), an enzyme relevant in Parkinson's disease treatment.[3] The difluoro-hydroxyphenyl moiety of our target compound can be used to develop analogs of such inhibitors, where fluorine atoms replace other substituents to fine-tune pharmacological properties.

Caption: Role as a versatile intermediate in a typical drug discovery program.

Safety, Handling, and Storage

Based on safety data for structurally similar compounds, 1-(3,5-difluoro-4-hydroxyphenyl)ethanone should be handled with appropriate care.[4][5]

| Hazard Category | GHS Classification | Precautionary Measures |

| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is more than just a chemical with a CAS number. It is a precisely engineered tool for the modern chemist. Its synthesis via the Fries rearrangement is a classic yet robust method, and its identity is unequivocally confirmed through a suite of standard analytical techniques. Its true value lies in its potential as a foundational element for building the next generation of pharmaceuticals and advanced materials, where its unique electronic and steric properties can be leveraged to achieve desired biological or physical outcomes. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research setting.

References

-

Li, Y. et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2468. Available at: [Link]

-

Chemical-Suppliers. 1-(3-Fluoro-4-hydroxyphenyl)ethanone | CAS 403-14-5. Available at: [Link]

-

Chemical Management. Safety Data Sheet. Available at: [Link]

-

PubChem. 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

GSRS. 1-(3,5-DICHLORO-4-HYDROXYPHENYL)ETHANONE. Global Substance Registration System. Available at: [Link]

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Cheméo. Ethanone, 1-(3-hydroxyphenyl)-. Available at: [Link]

-

NIST. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Serrano-Serrano, J. L., & Wu, J. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-023. Available at: [Link]

-

Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Available at: [Link]

-

Palma, P. N., et al. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 44(22), 3646-3654. Available at: [Link]

-

Zhao, L., et al. (2013). Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2- hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. Asian Journal of Chemistry, 25(10), 5783-5785. Available at: [Link]

-

PubChem. 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone | C8H6F2O2 | CID 15151338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. echemi.com [echemi.com]

Spectroscopic Characterization of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for the compound 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, also known as 4-acetyl-2,6-difluorophenol. Due to the limited availability of published experimental spectra, this guide leverages predicted spectral data from validated computational models, offering a robust framework for the structural elucidation and analytical characterization of this compound. The guide covers the theoretical principles and expected spectral features in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and other fields where the synthesis and characterization of fluorinated aromatic compounds are of interest.

Introduction

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is a fluorinated aromatic ketone of significant interest in various chemical and pharmaceutical research domains. The presence of the difluoro-hydroxyphenyl moiety makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates and functional materials. Accurate and comprehensive spectral characterization is paramount for confirming the identity, purity, and structure of this compound. This guide provides an in-depth examination of its expected spectral properties.

The choice of spectroscopic techniques—NMR, IR, and MS—is based on their complementary nature in providing a complete structural picture. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns, confirming the elemental composition.

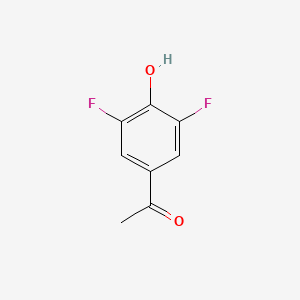

Molecular Structure and Key Features

The structural formula of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is presented below. The key structural features that will influence its spectral properties include the acetyl group, the phenolic hydroxyl group, and the symmetrically substituted aromatic ring with two fluorine atoms.

Figure 1: Molecular structure of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of fluorine, both ¹H and ¹³C NMR spectra will exhibit characteristic splitting patterns due to H-F and C-F coupling.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons, a doublet or triplet for the aromatic protons, and a broad singlet for the phenolic hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -CH₃ (acetyl group) |

| ~7.5 | Doublet or Triplet | 2H | Aromatic C-H |

| ~9.0 - 10.0 | Broad Singlet | 1H | Phenolic -OH |

Interpretation:

-

Methyl Protons (-CH₃): The protons of the acetyl group are expected to appear as a singlet around 2.5 ppm. This is a characteristic region for methyl ketones.

-

Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are coupled to the two adjacent fluorine atoms. The multiplicity of this signal will depend on the magnitude of the meta-coupling constant (⁴JH-F) and may appear as a doublet or a triplet. The chemical shift is predicted to be downfield (around 7.5 ppm) due to the deshielding effect of the acetyl group and the fluorine atoms.

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to be a broad singlet in the region of 9-10 ppm. Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be significantly influenced by the strong electron-withdrawing effects of the fluorine and oxygen atoms, as well as the carbonyl group. The carbon atoms attached to fluorine will show large one-bond C-F coupling constants (¹JC-F), and other carbons will exhibit smaller two-, three-, and four-bond couplings.

| Predicted Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling (JCF, Hz) |

| ~200 | C=O (acetyl) | Small (³JCF) |

| ~150 (d) | C-F | Large (¹JCF ~240-260) |

| ~140 (t) | C-OH | Medium (²JCF ~10-20) |

| ~130 (t) | C-C=O | Small (²JCF) |

| ~115 (d) | C-H | Medium (³JCF ~5-15) |

| ~30 | -CH₃ (acetyl) | None |

(d = doublet, t = triplet)

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to appear at a very downfield chemical shift, around 200 ppm.

-

Aromatic Carbons:

-

The two carbons directly bonded to fluorine (C-F) will be significantly downfield and will appear as doublets with a large one-bond coupling constant.

-

The carbon bearing the hydroxyl group (C-OH) will also be downfield and is expected to be a triplet due to coupling with two fluorine atoms.

-

The carbon attached to the acetyl group will be a triplet with a smaller coupling constant.

-

The two carbons bonded to hydrogen (C-H) will be the most upfield of the aromatic carbons and will appear as doublets.

-

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically around 30 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Predicted Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | O-H stretch (phenolic) | Broad, Medium |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Weak |

| ~1680 | C=O stretch (ketone) | Strong |

| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong |

| 1300 - 1100 | C-F stretch | Strong |

| ~1250 | C-O stretch (phenol) | Strong |

Interpretation:

-

A broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.

-

A strong, sharp peak around 1680 cm⁻¹ is indicative of the C=O stretching of the aryl ketone.

-

The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Strong absorptions in the 1300-1100 cm⁻¹ range are expected for the C-F stretching vibrations.

Figure 2: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₆F₂O₂ (m/z = 172.03).

-

Major Fragments:

-

Loss of a methyl group (-CH₃) from the acetyl moiety to give a fragment at m/z 157 ([M-15]⁺). This is a very common fragmentation pathway for methyl ketones.

-

Loss of the entire acetyl group (-COCH₃) to give a fragment at m/z 129 ([M-43]⁺).

-

Other fragments may arise from the cleavage of the aromatic ring.

-

| Predicted m/z | Proposed Fragment |

| 172 | [M]⁺ |

| 157 | [M - CH₃]⁺ |

| 129 | [M - COCH₃]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the spectrum of the sample.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. The analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a solid foundation for the structural verification and analytical quality control of this important chemical intermediate. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever possible. The information presented herein should aid researchers in the successful identification and utilization of this compound in their scientific endeavors.

References

- Due to the reliance on predicted data for this specific molecule, direct citations for experimental spectra are not available. The interpretations are based on established principles of organic spectroscopy.

solubility of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone in common solvents

An In-Depth Technical Guide to the Solubility of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone in Common Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document will delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and practical methodologies for its empirical determination.

Solubility is a critical physicochemical parameter in the field of drug discovery and development. It profoundly influences a compound's bioavailability, formulation possibilities, and overall therapeutic efficacy.[1] For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation. Poor solubility can lead to erratic absorption and suboptimal drug exposure, posing significant challenges during development.[1] 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, a substituted acetophenone, possesses structural motifs common in pharmacologically active molecules. Therefore, a thorough understanding of its solubility is paramount for its potential development as a therapeutic agent.

Physicochemical Properties of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key features of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone (C8H6F2O2) are:

-

Aromatic Ring: The phenyl group provides a hydrophobic character to the molecule.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, contributing to solubility in protic and polar aprotic solvents.

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

-

Difluoro Substitution: The two fluorine atoms are highly electronegative and can influence the electronic distribution of the aromatic ring, potentially affecting pKa and hydrogen bonding capabilities.

A summary of the computed and expected physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

| Property | Value (Predicted/Analogous) | Source |

| Molecular Formula | C8H6F2O2 | [2] |

| Molecular Weight | 172.13 g/mol | [3] |

| XLogP3 | 1.5 - 2.5 (Estimated) | Analogous Compounds |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| pKa (Phenolic Hydroxyl) | 7-9 (Estimated) | Analogous Compounds |

Note: Experimental data for this specific molecule is limited. Predicted values are based on computational models and data from structurally similar compounds.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in understanding solubility. This means that a solute will have higher solubility in a solvent that has similar polarity and intermolecular forces. The solubility of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone in various solvents can be predicted by considering the following interactions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the hydroxyl and ketone groups of the solute. The hydroxyl group of the solvent can act as a hydrogen bond donor to the ketone's oxygen, and as both a donor and acceptor with the solute's hydroxyl group. This is expected to lead to favorable solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have dipole moments and can accept hydrogen bonds but cannot donate them. They will interact favorably with the polar regions of the solute, particularly the hydroxyl and ketone groups. Good solubility is anticipated in these solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The dissolution of a polar molecule like 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone in non-polar solvents would require overcoming the strong solute-solute interactions (hydrogen bonding) and solvent-solvent interactions (van der Waals forces), which is energetically unfavorable. Therefore, low solubility is expected in these solvents.

The interplay of these interactions is visually represented in the following diagram:

Caption: Intermolecular interactions governing solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[4] This equilibrium method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute. The following is a detailed protocol for this procedure.

Materials and Equipment

-

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, DMSO, hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium is reached at saturation.[5]

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[5] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm filter into a clean vial. The filtration step removes any remaining fine solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is used to determine the concentration of the solute in the original saturated solution.

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.

The following diagram illustrates the workflow of the shake-flask method:

Caption: Shake-flask solubility determination workflow.

Expected Solubility Profile and Data Summary

Table 2: Illustrative Solubility of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone in Common Solvents at 25 °C

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Non-polar | Very Low (<0.1 mg/mL) | Unfavorable interactions with the polar solute. |

| Toluene | Non-polar (aromatic) | Low (0.1-1 mg/mL) | Pi-pi stacking with the phenyl ring may slightly improve solubility over hexane. |

| Dichloromethane | Moderately Polar | Moderate (1-10 mg/mL) | Dipole-dipole interactions can solvate the polar groups to some extent. |

| Acetone | Polar Aprotic | High (10-100 mg/mL) | Strong hydrogen bond acceptor, interacts well with both hydroxyl and ketone groups. |

| Ethyl Acetate | Polar Aprotic | Moderate to High (5-50 mg/mL) | Good hydrogen bond acceptor. |

| Ethanol | Polar Protic | High (>100 mg/mL) | Strong hydrogen bonding with both hydroxyl and ketone groups. |

| Methanol | Polar Protic | Very High (>200 mg/mL) | Similar to ethanol, with a smaller alkyl chain leading to more favorable solvation. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (>200 mg/mL) | Excellent hydrogen bond acceptor and highly polar. |

| Water | Polar Protic | Low to Moderate (0.5-5 mg/mL) | While capable of hydrogen bonding, the hydrophobic phenyl ring limits aqueous solubility. |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | Slightly higher than water | The phenolic hydroxyl group may be partially ionized at this pH, increasing solubility. |

Disclaimer: The solubility values in this table are illustrative and for educational purposes only. They are not based on experimental data for 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone and should be confirmed through empirical testing.

Conclusion

The solubility of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is a complex interplay of its structural features and the properties of the solvent. Its amphiphilic nature, with both polar functional groups and a hydrophobic aromatic ring, suggests a solubility profile that is highly dependent on the solvent's polarity and hydrogen bonding capabilities. High solubility is anticipated in polar protic and aprotic solvents, while poor solubility is expected in non-polar media. For accurate and reliable solubility data, the shake-flask method is the recommended experimental approach. The information and protocols provided in this guide offer a robust framework for researchers to understand, predict, and empirically determine the solubility of this compound, which is a critical step in its potential journey through the drug development pipeline.

References

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link][6][7]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?[Link][5]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][8]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][1]

-

Apley, M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(1), 6-11. [Link][4]

-

ICH. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link][9]

-

PubChem. (n.d.). 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Oakwood Chemical. (n.d.). 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, 98% Purity. Retrieved from [Link][3]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone | C8H6F2O2 | CID 15151338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. quora.com [quora.com]

- 6. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 8. bioassaysys.com [bioassaysys.com]

- 9. database.ich.org [database.ich.org]

stability and storage conditions for 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

An In-depth Technical Guide to the Stability and Storage of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

Introduction

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is a fluorinated aromatic ketone of significant interest in pharmaceutical research and development. Its unique substitution pattern, featuring a phenolic hydroxyl group and ortho-difluoro substituents on the phenyl ring, imparts distinct chemical properties that are crucial for its role as a key intermediate in the synthesis of various biologically active molecules. Understanding the stability and establishing optimal storage conditions for this compound are paramount to ensure its purity, potency, and reliability in research and manufacturing processes.

This technical guide provides a comprehensive overview of the factors influencing the stability of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, recommended storage and handling procedures, and a framework for conducting stability assessment studies. The insights provided herein are grounded in established principles of organic chemistry and experience with related phenolic and acetophenone derivatives.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is essential for predicting its stability profile.

| Property | Value | Source |

| CAS Number | 133186-55-7 | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [2] |

| Molecular Weight | 172.13 g/mol | [2] |

| Appearance | White to yellow or yellow-brown solid | [2] |

| Purity | Typically ≥98% | [2] |

The presence of a phenolic hydroxyl group makes the molecule susceptible to oxidation, while the ketone functionality can be involved in various reactions. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

Factors Influencing Stability

The stability of phenolic compounds, in general, is influenced by several environmental factors, including temperature, pH, light, and the presence of oxygen.[3] These factors can lead to degradation, resulting in the formation of impurities and a decrease in the overall purity of the compound.

Temperature

While some suppliers suggest room temperature storage for similar compounds, elevated temperatures can accelerate degradation reactions.[2] For phenolic compounds, high temperatures can induce oxidation and other degradative processes.[3] Therefore, controlling the storage temperature is a critical aspect of maintaining the long-term stability of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone.

pH

The phenolic hydroxyl group imparts pH-dependent stability to the molecule. In alkaline conditions, the phenol is deprotonated to form a phenoxide ion, which is significantly more susceptible to oxidation. Acidic conditions, on the other hand, can promote hydrolysis or other acid-catalyzed degradation pathways. Generally, phenolic compounds exhibit greater stability in acidic to neutral pH environments.[4]

Light

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate photochemical degradation reactions in phenolic compounds.[5] This can lead to the formation of colored degradation products and a loss of purity. Therefore, protection from light is a crucial storage requirement.

Oxidation

The phenolic moiety is a primary site for oxidative degradation. The presence of oxygen, especially in combination with light, elevated temperature, or metal ions, can lead to the formation of quinone-type structures and other oxidative degradation products. Phenols are known to be susceptible to electron transfer oxidation.[5]

Potential Degradation Pathways

Based on the chemical structure of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone and known degradation mechanisms of related compounds like 4-hydroxyacetophenone, a potential degradation pathway involves Baeyer-Villiger oxidation.[6][7] In this pathway, the ketone is oxidized to an ester, which can then be hydrolyzed to a hydroquinone derivative.

Caption: A potential degradation pathway for 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes the rate of potential degradation reactions.[8] |

| Light | Store in a light-resistant container, such as an amber glass vial. | Protects the compound from photolytic degradation. |

| Atmosphere | For long-term storage or for high-purity applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation. |

| Container | Use a tightly sealed container to prevent moisture ingress and contamination. | Moisture can facilitate hydrolytic degradation and other reactions.[9] |

Handling:

-

Handle the compound in a well-ventilated area.[8]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Minimize exposure to ambient air and light during weighing and transfer.

Stability Assessment: A Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][10] A typical forced degradation study for 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone would involve subjecting the compound to a variety of stress conditions.

Experimental Workflow

Caption: Workflow for a forced degradation study of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone in a suitable solvent, such as a mixture of acetonitrile and water.[11]

-

Acidic Degradation: Treat the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).[10]

-

Alkaline Degradation: Treat the stock solution with a basic solution (e.g., 0.1 M NaOH) and keep it at room temperature.[10]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[5]

-

Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C).[11]

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light.[5]

-

Analysis: At specified time intervals, withdraw samples, neutralize the acidic and basic samples, and analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradation products.

Conclusion

While 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is expected to be reasonably stable under controlled conditions, its phenolic and ketone functionalities present potential liabilities for degradation. Adherence to the recommended storage and handling procedures outlined in this guide is crucial for preserving its quality. For applications requiring stringent purity control, conducting a formal stability study, such as the forced degradation protocol described, is highly recommended to establish a comprehensive stability profile and to develop a validated stability-indicating analytical method.

References

-

Lu, Y., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131. [Link]

-

Kopjar, M., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1803. [Link]

-

Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3), S675. [Link]

-

MDPI. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. [Link]

-